1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one
Description
The compound 1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one is a structurally complex molecule featuring multiple heterocyclic moieties. Its core structure includes:
- A pyridazine ring substituted at the 6-position with a benzo[d][1,3]dioxol-5-yl group (a methylenedioxyphenyl derivative).
- A piperazine linker at the 4-position of the pyridazine.
- A propan-1-one chain terminating in a 3,5-dimethylisoxazol-4-yl group.
Properties
IUPAC Name |
1-[4-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]piperazin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4/c1-15-18(16(2)32-26-15)4-8-23(29)28-11-9-27(10-12-28)22-7-5-19(24-25-22)17-3-6-20-21(13-17)31-14-30-20/h3,5-7,13H,4,8-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZNQWCGWAOJMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, structural characteristics, and potential therapeutic applications.
Structural Characteristics
The compound features several notable structural components:
- Benzo[d][1,3]dioxole moiety : Known for its role in enhancing biological activity through various interactions.
- Pyridazine ring : Provides additional stability and potential interaction sites.
- Piperazine unit : Commonly associated with diverse pharmacological effects.
This unique combination of functional groups contributes to the compound's potential interactions with various biological targets.
Biological Activities
Research indicates that compounds with similar structures often exhibit a wide range of biological activities, including:
1. Anticancer Activity
Studies have shown that derivatives of compounds containing the benzo[d][1,3]dioxole structure can exhibit significant anticancer properties. For instance:
- A related compound demonstrated an IC50 value of 25.72 ± 3.95 μM against MCF cell lines, indicating its efficacy in inducing apoptosis in cancer cells .
2. Antimicrobial Properties
The presence of the benzo[d][1,3]dioxole moiety is linked to enhanced antimicrobial activity. Compounds similar to the target compound have shown effectiveness against various bacterial strains, including Escherichia coli and Bacillus subtilis.
3. Neuropharmacological Effects
Compounds with piperazine and pyridazine rings are often studied for their neuropharmacological effects. The structural features suggest potential interactions with neurotransmitter systems, particularly serotonin receptors.
The biological activity of this compound may be attributed to its ability to interact with multiple molecular targets:
- Receptor Binding : The compound may bind to serotonin receptors (5-HT) and dopamine receptors (D2), influencing neurotransmission and potentially offering therapeutic effects in psychiatric disorders .
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of structurally related compounds:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Morais et al. (2023) | 1-(4-(6-Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazine | Anticancer | 25.72 ± 3.95 μM |
| Ribeiro et al. (2020) | 4-(6-Benzo[d][1,3]dioxol-5-yl)-N-benzylpiperazine | Antimicrobial | Not specified |
| Pagliero et al. (2014) | N-benzenesulfonylbenzotriazole derivatives | Antiparasitic | >50 μg/mL |
These studies highlight the diverse biological activities associated with compounds containing similar structural motifs.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
Pyridazine vs. Pyridine/Isoxazole Cores: The target compound’s pyridazine core differs from the pyridine (e.g., ) or isoxazole (e.g., ) cores in analogues. Pyridazine’s electron-deficient nature may enhance binding to polar biological targets compared to pyridine derivatives .
Linker Diversity: The piperazine linker in the target compound contrasts with the phenethylamino (e.g., I-6230, I-6232 ) or piperidine (e.g., ) linkers. Piperazine’s flexibility and hydrogen-bonding capacity may improve solubility and target engagement compared to rigid phenethylamino groups.
However, incorporates a 4-fluorophenyl group, which could introduce halogen bonding .
Table 2: Hypothesized Bioactivity and Properties
Key Observations :
- The target compound’s low solubility aligns with its high molecular weight and hydrophobic substituents (e.g., benzodioxole, dimethylisoxazole). This contrasts with the more soluble ethyl benzoate derivatives (e.g., I-6230, I-6232 ).
- Antimicrobial Potential: Analogues like I-6230 and I-6232 exhibit antimicrobial activity , suggesting the target compound may share similar properties. The benzodioxole group in the target compound is structurally akin to natural products with reported antibacterial effects (e.g., compound 4 in ).
Q & A
What are the recommended synthetic protocols for this compound?
Type : Basic
Answer :
The synthesis typically involves multi-step reactions, leveraging reflux conditions in polar aprotic solvents (e.g., ethanol, DMSO) with catalysts like acids or bases. Key steps include:
- Coupling reactions : For attaching the benzodioxole-pyridazine moiety to the piperazine core under nitrogen atmosphere .
- Ketone formation : Using propan-1-one derivatives with isoxazole groups under controlled temperatures (60–80°C) .
- Purification : Column chromatography or recrystallization from ethanol-DMF mixtures to isolate the final product .
For reproducibility, reaction progress should be monitored via TLC or HPLC .
Which spectroscopic and crystallographic methods are effective for structural characterization?
Type : Basic
Answer :
- X-ray crystallography : Resolves stereochemistry and confirms bond angles/distances. Data collection requires single crystals grown via slow evaporation, with radiation sources (e.g., Cu-Kα) and detectors (e.g., CCD) for high-resolution (<1.0 Å) structures .
- NMR spectroscopy : 1H/13C NMR in DMSO-d6 or CDCl3 identifies proton environments, particularly the benzodioxole methylenedioxy group (δ 5.9–6.1 ppm) and isoxazole protons (δ 2.2–2.5 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., ESI+ mode for [M+H]+ ion) .
How do structural motifs influence physicochemical properties?
Type : Basic
Answer :
- Benzodioxole : Enhances lipophilicity and π-π stacking potential, affecting membrane permeability .
- Piperazine : Introduces basicity (pKa ~8.5), enabling pH-dependent solubility and hydrogen bonding with targets .
- Isoxazole : Contributes to metabolic stability via steric hindrance from 3,5-dimethyl groups .
Computational tools (e.g., LogP predictors) quantify these effects for solubility and bioavailability optimization .
What experimental strategies elucidate interactions with biological targets?
Type : Advanced
Answer :
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD, kon/koff) to enzymes/receptors .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-target binding .
- Cryo-EM/X-ray co-crystallography : Resolves binding modes at atomic resolution, critical for structure-based drug design .
Dose-response assays across cell lines (e.g., IC50 determination) validate target engagement .
How can computational modeling predict bioactivity?
Type : Advanced
Answer :
- Docking simulations (AutoDock Vina) : Predict binding poses in target active sites, guided by crystallographic data .
- QSAR models : Correlate structural descriptors (e.g., electronegativity, polar surface area) with activity data to prioritize analogs .
- MD simulations (GROMACS) : Assess stability of ligand-target complexes over nanosecond timescales .
Validate predictions with in vitro assays (e.g., enzyme inhibition) .
How to resolve contradictions between in vitro and in vivo activity data?
Type : Advanced
Answer :
- Pharmacokinetic profiling : Measure plasma protein binding, metabolic stability (CYP450 assays), and tissue distribution to explain efficacy gaps .
- Metabolite identification (LC-MS/MS) : Detect active/inactive metabolites that alter in vivo outcomes .
- Proteomic profiling : Identify off-target interactions using affinity pull-down assays .
Cross-reference with structural analogs to isolate confounding factors (e.g., solubility vs. target affinity) .
How to optimize synthesis using Design of Experiments (DoE)?
Type : Advanced
Answer :
- Factor screening : Test variables (temperature, solvent ratio, catalyst loading) via fractional factorial designs to identify critical parameters .
- Response surface methodology (RSM) : Model non-linear relationships (e.g., yield vs. reaction time) to pinpoint optimal conditions .
- Flow chemistry : Enhance reproducibility and scalability via continuous-flow reactors, reducing side reactions .
Validate purity via HPLC and adjust factors iteratively .
What strategies determine enantiomeric purity?
Type : Advanced
Answer :
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to resolve enantiomers .
- Circular Dichroism (CD) : Confirm optical activity and quantify enantiomeric excess (ee) .
- X-ray crystallography : Assign absolute configuration via anomalous dispersion effects .
Stereoselective synthesis routes (e.g., chiral catalysts) minimize racemization .
How can SAR studies guide analog design?
Type : Advanced
Answer :
- Core modifications : Replace isoxazole with pyrazole or triazole to assess impact on target selectivity .
- Substituent scanning : Systematically vary benzodioxole substituents (e.g., -OCH3 vs. -F) to optimize potency .
- Bioisosteric replacement : Substitute piperazine with morpholine to improve metabolic stability without losing affinity .
Validate analogs via parallel synthesis and high-throughput screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
